molecular formula C8H7ClF3N3O2 B2355506 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine CAS No. 647824-41-7

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine

Cat. No. B2355506
CAS RN: 647824-41-7
M. Wt: 269.61
InChI Key: ROYKNMXCTQBHKS-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds is characterized by a phenyl ring with a -CF3 group. The presence of other substituents (like nitro or chloro groups) can significantly affect the compound’s properties .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution . The specific reactions depend on the other substituents on the phenyl ring.


Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds typically have high thermal stability and chemical inertness due to the strong carbon-fluorine bonds in the -CF3 group . They are generally insoluble in water but soluble in organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : This compound is instrumental in the regioselective synthesis of pyrazoles, demonstrating the potential for creating diverse chemical structures through reactions with nitroolefins (Deng & Mani, 2008).
  • Reagent for Aldehydes and Ketones : It's been studied as a reagent for aldehydes and ketones, indicating its utility in organic synthesis (Maaskant, 1937).
  • Synthesis of Pyrazole Derivatives : It plays a role in synthesizing various pyrazole derivatives, highlighting its versatility in creating pharmacologically relevant compounds (Abdellatif, Chowdhury, & Knaus, 2008).

Advanced Chemical Applications

  • 13C NMR Studies : This compound has been pivotal in the study of (trifluoromethyl)hydroxypyrazoles using 13C NMR spectroscopy, offering insights into its molecular structure (Lee, Schleppnik, Schneider, & Campbell, 1990).
  • Inhibitor Studies : Research into NF-kappaB and AP-1 gene expression has utilized derivatives of this compound, contributing to understanding transcription regulation (Palanki et al., 2000).

Biological and Medicinal Research

  • Antimicrobial Evaluation : Some derivatives have been synthesized and evaluated for antimicrobial activities, suggesting its potential in developing new antibacterial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
  • Protoporphyrinogen IX Oxidase Inhibitors : The compound has been used in the synthesis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, which can have implications in medical research (Li et al., 2005).

Safety and Hazards

Like all chemicals, trifluoromethylphenyl compounds should be handled with care. They can pose various health hazards, such as skin and eye irritation, and respiratory issues . Always refer to the material safety data sheet (MSDS) for specific safety information.

Future Directions

The use of trifluoromethylphenyl compounds in pharmaceuticals and agrochemicals is a growing field of research. Future directions may include the development of new synthesis methods, the discovery of new applications, and the design of compounds with improved properties .

properties

IUPAC Name

1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3O2/c1-14(13)6-3-5(9)4(8(10,11)12)2-7(6)15(16)17/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYKNMXCTQBHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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